(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate
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Description
(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyran Derivatives
Benzofuran derivatives have been used in the synthesis of pyran derivatives, showcasing the reactivity of 3-oxo-2,3-dihydrobenzofuran with various alkyl propenoates to afford compounds with potential application in material science and organic synthesis (Mérour & Cossais, 1991).
Enhancing Reactivity for Polymer Synthesis
Phenolic compounds like phloretic acid, derived from similar structural motifs, have been explored to enhance the reactivity of molecules towards benzoxazine ring formation, pointing towards applications in renewable polymer synthesis and material engineering (Trejo-Machin et al., 2017).
Catalysis and Polymerization
Zinc phenoxides, with structural relevance to benzofuran derivatives, have shown significant catalytic activity for the copolymerization of epoxides and carbon dioxide, illustrating applications in sustainable polymer production and environmental chemistry (Darensbourg et al., 1999).
Asymmetric Synthesis
Compounds derived from furan and butenolide, which share structural features with the compound , have been employed in asymmetric synthesis, demonstrating the potential of these chemical frameworks in the synthesis of chiral molecules with applications in pharmaceuticals and agrochemicals (Pelter, Ward, & Sirit, 1994).
properties
IUPAC Name |
methyl 2-[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHPNFVZBMJCW-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC(C)C(=O)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC(C)C(=O)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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